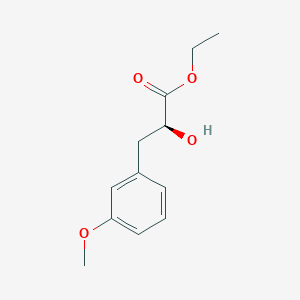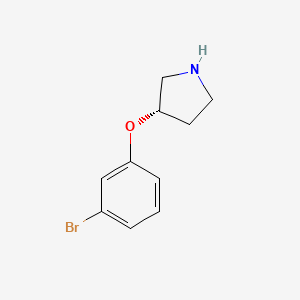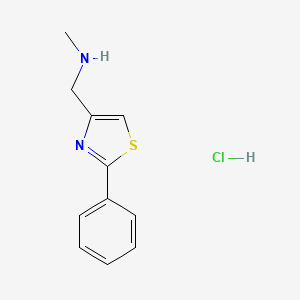
(S)-1-Boc-amino-butyl-3-amine
Overview
Description
(S)-1-Boc-amino-butyl-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of butylamine and is commonly used as a building block for the synthesis of various compounds.
Scientific Research Applications
N-tert-Butoxycarbonylation of Amines
Efficient Catalysis : Heteropoly acid H3PW12O40 has been identified as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This process is environmentally benign and works well at room temperature, providing high yields without undesirable side products like isocyanates or ureas (Heydari et al., 2007).
Recyclable Organocatalyst : A protocol using hexafluoroisopropanol as both solvent and catalyst for the mono-N-Boc protection of amines has been developed. This method is notable for its simplicity and efficiency in protecting various amines without side reactions (Heydari et al., 2008).
Catalyst-Free Chemoselective Protection
- Catalyst-Free Approach : Research shows the possibility of catalyst-free N-tert-butyloxycarbonylation of amines in water, leading to chemoselective formation of N-t-Boc derivatives without side products. This method is significant for its simplicity and eco-friendly nature (Chankeshwara & Chakraborti, 2006).
Amination and Protection Strategies
Selective Protection : Studies have developed methods for selective protection of secondary amine in the pyrazole nucleus, which is crucial for synthesizing anticancer compounds. This involves using di-tert-butyl dicarbonate (Boc) as a protecting agent with various catalysts (2020).
Efficient Amination : Research has been conducted on using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent for the amination of amino acids and derivatives, crucial for creating modified peptides and biologically active derivatives (Baburaj & Thambidurai, 2012).
Advanced Applications in Organic Chemistry
- Solvent-Free Protocols : Developments include solvent-free, highly selective N-tert-butyloxycarbonylation strategies using protic ionic liquids as catalysts. This approach offers significant advantages like operational simplicity, cleaner reactions, and high selectivity (Majumdar et al., 2014).
properties
IUPAC Name |
tert-butyl N-[(3S)-3-aminobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLVLGMLLYXFV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



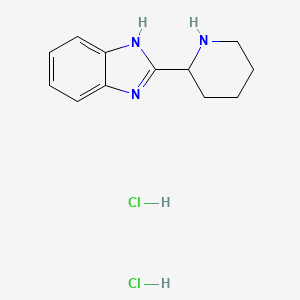
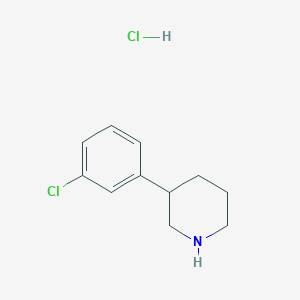
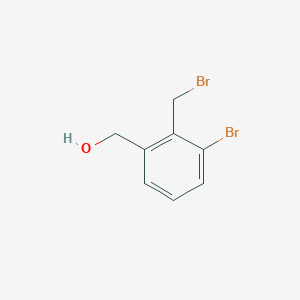
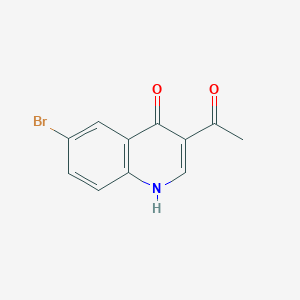
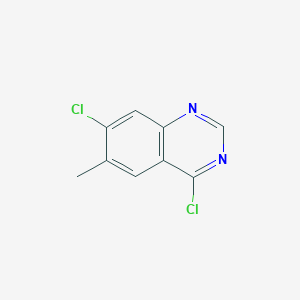

![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)
![(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3218136.png)
